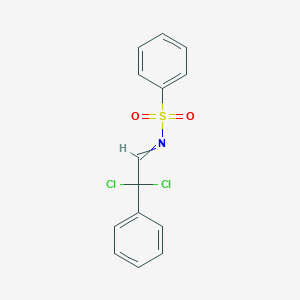

N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,2-Dichlor-2-phenylethyliden)benzolsulfonamid beinhaltet typischerweise die Reaktion von 4-Methoxy-N,N-dichlorbenzolsulfonamid mit Trichlorethylen und Phenylacetylen. Diese Methode ist effektiv bei der Herstellung hochreaktiver Derivate der Sulfonamidreihe. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für N-(2,2-Dichlor-2-phenylethyliden)benzolsulfonamid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur und Druck, um die Ausbeute und Reinheit zu erhöhen. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.

Eigenschaften

CAS-Nummer |

147116-69-6 |

|---|---|

Molekularformel |

C14H11Cl2NO2S |

Molekulargewicht |

328.2 g/mol |

IUPAC-Name |

N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide |

InChI |

InChI=1S/C14H11Cl2NO2S/c15-14(16,12-7-3-1-4-8-12)11-17-20(18,19)13-9-5-2-6-10-13/h1-11H |

InChI-Schlüssel |

HZMJGWIPSJSUON-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C=NS(=O)(=O)C2=CC=CC=C2)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide typically involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This method is effective in producing highly reactive derivatives of the sulfonamide series. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2,2-Dichlor-2-phenylethyliden)benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es reagiert mit aromatischen und heterozyklischen Verbindungen in Gegenwart von Oleum zu N-[1-Aryl(oder Hetaryl)-2,2-dichlor-2-phenylethyl]arensulfonamiden.

Nucleophile Addition: Reaktionen mit sekundären Aminen bei Raumtemperatur erzeugen α,α-Dichlormethylbenzol und N,N-Dialkyl-N’-(arensulfonyl)formamidine.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oleum, konzentrierte Schwefelsäure und sekundäre Amine. Die Reaktionen werden typischerweise bei Raumtemperatur oder unter Kühlbedingungen durchgeführt, um die Reaktivität und Ausbeute der Produkte zu kontrollieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-[1-Aryl(oder Hetaryl)-2,2-dichlor-2-phenylethyl]arensulfonamide und N,N-Dialkyl-N’-(arensulfonyl)formamidine. Diese Produkte sind wertvolle Zwischenprodukte bei der Synthese komplexerer organischer Moleküle.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2,2-Dichlor-2-phenylethyliden)benzolsulfonamid beinhaltet seine elektrophile Natur aufgrund des Vorhandenseins starker elektronenziehender Dichlorgruppen. Dies erhöht seine Reaktivität mit Nukleophilen und erleichtert verschiedene Substitutions- und Additionsreaktionen. Die molekularen Ziele und Pfade, die beteiligt sind, beziehen sich in erster Linie auf seine Fähigkeit, stabile Zwischenprodukte mit nucleophilen Reagenzien zu bilden.

Wirkmechanismus

The mechanism of action of N-(2,2-Dichloro-2-phenylethylidene)benzenesulfonamide involves its electrophilic nature due to the presence of strong electron-withdrawing dichloro groups. This enhances its reactivity with nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates with nucleophilic reagents .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2,2,2-Trichlorethyliden)benzolsulfonamid: Ähnlich in der Struktur, aber mit einem zusätzlichen Chloratom, was es reaktiver macht.

N-(2,2-Dichlor-2-phenylethyliden)-4-methoxybenzolsulfonamid: Enthält eine Methoxygruppe, die seine Reaktivität und Löslichkeitseigenschaften verändert.

Einzigartigkeit

N-(2,2-Dichlor-2-phenylethyliden)benzolsulfonamid ist aufgrund seiner spezifischen Kombination von Dichlor- und Phenylethyliden-Substituenten einzigartig, die unterschiedliche Reaktivitätsmuster verleihen und es zu einem wertvollen Reagenz in der organischen Synthese machen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.